Oxalosuccinic acid

Enzyme Kinetics Isocitrate Dehydrogenase Comparative Biochemistry

Researchers studying isocitrate dehydrogenase (ICDH) isoforms require a definitive standard to discriminate non-decarboxylating enzyme variants-generic TCA intermediates like isocitrate or α-ketoglutarate cannot replicate the unique β-keto acid reactivity of oxalosuccinate, nor its role as a tightly enzyme-bound intermediate whose free detection is the hallmark of specific ICDH isoforms. • Definitive ICDH Isoform Identification: Detection of oxalosuccinate as a stable reaction product uniquely characterizes non-decarboxylating ICDH enzymes in chromatographic and spectrophotometric assays. • LC-MS/IC Method Development: Essential reference standard for validating protocols that capture labile β-keto acid intermediates in complex biological matrices, where rapid non-enzymatic decarboxylation demands specialized sample handling. • TCA Cycle Mechanistic Studies: Enables decoupling of the oxidation and decarboxylation steps catalyzed by ICDH for metabolic flux analysis and enzyme variant discrimination. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reproducible enzymology research.

Molecular Formula C6H6O7
Molecular Weight 190.11 g/mol
CAS No. 1948-82-9
Cat. No. B167337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalosuccinic acid
CAS1948-82-9
Molecular FormulaC6H6O7
Molecular Weight190.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1
InChIKeyUFSCUAXLTRFIDC-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalosuccinic Acid: A Specialized Tricarboxylic Acid


Oxalosuccinic acid is a 6‑carbon tricarboxylic acid with the molecular formula C₆H₆O₇ and a molecular weight of 190.11 g/mol [1]. Biochemically, it is a specialized keto acid that serves as a transient, enzyme‑bound intermediate in the oxidative decarboxylation of isocitrate to α‑ketoglutarate within the tricarboxylic acid (TCA) cycle [2]. Its structure features both an α‑keto and a β‑keto acid functional group, with the β‑keto moiety being primarily responsible for its characteristic rapid, non‑enzymatic decarboxylation when free in solution [3].

Why Oxalosuccinic Acid Substitution Fails


Oxalosuccinic acid cannot be substituted by generic TCA cycle intermediates for specialized research applications due to its unique chemical and enzymatic reactivity profile. Unlike stable dicarboxylic acids such as succinate or citrate, the β‑keto acid moiety of oxalosuccinate renders the free acid intrinsically unstable, leading to rapid, non‑enzymatic decarboxylation that other intermediates do not exhibit [1]. Furthermore, its role is not as a freely diffusing metabolite but as a tightly enzyme‑bound intermediate; its release and subsequent detection are hallmarks of specific nondecarboxylating isocitrate dehydrogenase (ICDH) isoforms, a property not shared by standard ICDH substrates or products like isocitrate or α‑ketoglutarate [2]. Substituting with a more stable analog would therefore fail to replicate the unique kinetic behavior and product profile required for discerning ICDH enzyme variants or for accurate modeling of specific TCA cycle perturbations.

Oxalosuccinic Acid: Differentiation Evidence


ICDH Isoform Km Comparison

Oxalosuccinic acid functions as the primary product of a nondecarboxylating isocitrate dehydrogenase (HtICDH), which has markedly different kinetic parameters compared to a canonical decarboxylating ICDH (EcICDH). While EcICDH efficiently processes isocitrate to α‑ketoglutarate, HtICDH exhibits a significantly higher apparent Michaelis constant (Km) for isocitrate, demonstrating a lower affinity and a distinct catalytic role [1]. This difference is critical for identifying and characterizing non‑canonical ICDH enzymes, where the accumulation of oxalosuccinate, not α‑ketoglutarate, is the defining characteristic.

Enzyme Kinetics Isocitrate Dehydrogenase Comparative Biochemistry

ICDH: Oxalosuccinate vs. α-Ketoglutarate

The most significant biochemical distinction for oxalosuccinic acid is its identity as the primary and stable reaction product of a specific class of nondecarboxylating isocitrate dehydrogenases (ICDHs). In contrast, standard ICDHs produce α‑ketoglutarate. A direct product analysis demonstrated that the HtICDH reaction yields oxalosuccinate, not α‑ketoglutarate [1]. This was confirmed by chromatographic analysis showing a distinct oxalosuccinate peak that was absent in control reactions with a standard ICDH.

Enzyme Mechanism Metabolic Profiling Isocitrate Dehydrogenase

β-Keto Acid Stability Comparison

Oxalosuccinic acid's instability as a free acid is a defining and differentiating characteristic. While quantitative half‑life data for the free acid under physiological conditions is not available in primary literature (due to its transient nature), its behavior is class‑inferred from its structure as a β‑keto acid. These compounds, unlike α‑keto acids like α‑ketoglutarate, undergo rapid and spontaneous decarboxylation [1]. For comparison, the closely related β‑keto acid oxaloacetic acid has a reported half‑life of approximately 14 hours at 25°C and pH 7.4 . This inherent instability contrasts sharply with the high stability of other TCA cycle di‑ and tri‑carboxylic acids like succinate or citrate.

Chemical Stability β-Keto Acid Decarboxylation

Oxalosuccinic Acid Applications


ICDH Isoform Differentiation

Used as a diagnostic standard in chromatographic and spectrophotometric assays to conclusively identify and differentiate nondecarboxylating ICDH enzymes from canonical decarboxylating forms. The detection of oxalosuccinate as a stable reaction product is the defining characteristic of this enzyme class, making the compound essential for this specialized enzymology research [1].

β-Keto Acid Analytical Standard

Employed as an analytical reference standard for developing and validating methods (e.g., LC‑MS, ion chromatography) aimed at detecting and quantifying unstable β‑keto acid intermediates in complex biological matrices. Its rapid decarboxylation necessitates specialized sample handling, which is a critical control point in method development [2].

TCA Cycle Flux & Metabolic Engineering

Utilized as a specialized probe or intermediate standard in studies examining the specific step of isocitrate oxidation and decarboxylation within the TCA cycle. Its use allows researchers to decouple the oxidation and decarboxylation steps, providing insight into the mechanism of ICDH and the potential for engineering altered metabolic flux or the accumulation of novel intermediates [1].

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